molecular formula C7H4F3IO B009027 1-Iodo-4-(trifluoromethoxy)benzene CAS No. 103962-05-6

1-Iodo-4-(trifluoromethoxy)benzene

Cat. No.: B009027
CAS No.: 103962-05-6
M. Wt: 288.01 g/mol
InChI Key: RTUDBROGOZBBIC-UHFFFAOYSA-N
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Description

1-Iodo-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H4F3IO. It is a derivative of benzene, where an iodine atom and a trifluoromethoxy group are substituted at the para positions. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-iodo-4-(trifluoromethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of the iodine and trifluoromethoxy groups. These functional groups influence the compound’s reactivity and interaction with other molecules. The iodine atom, being a good leaving group, facilitates substitution reactions, while the trifluoromethoxy group enhances the compound’s stability and electron-withdrawing properties .

Comparison with Similar Compounds

Properties

IUPAC Name

1-iodo-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUDBROGOZBBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380457
Record name 1-Iodo-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103962-05-6
Record name 1-Iodo-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodo-4-(trifluoromethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Trifluoromethoxyaniline (29.0 g.) was added at 0° C. to concentrated hydrochloric acid (160 mls.) and the thick white suspension so obtained was cooled to -5° C. The suspension was diazotised by adding a solution of sodium nitrite (13.0 g.) in water (20 ml.) over 20 minutes, keeping the temperature below 0° C. After 2 hours at 0° C., the suspension was added portionwise to a solution of potassium iodide (40 g.) and iodine (60 g.) in water (260 ml.) at 10° C. and the solution was allowed to stand at room temperature for 1 hour. The dark solution so obtained was extracted with diethyl ether three times, and the combined ether extracts were washed sequentially with sodium sulphite, water and brine, and on evaporation gave a golden oil which was distilled under water pump pressure to give 4-trifluoromethoxyiodobenzene as a pale pink liquid, b.p. 107°-8° C.
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29 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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